molecular formula C22H15F2N3O4 B2548435 7-fluoro-5-(4-fluorophenyl)-4-(4-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 533888-01-6

7-fluoro-5-(4-fluorophenyl)-4-(4-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2548435
CAS No.: 533888-01-6
M. Wt: 423.376
InChI Key: LIKKPYSJZJCAJV-UHFFFAOYSA-N
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Description

7-fluoro-5-(4-fluorophenyl)-4-(4-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C22H15F2N3O4 and its molecular weight is 423.376. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis and characterization of benzodiazepine derivatives, including methods for creating polysubstituted 1,5-benzodiazepin-2-ones. For example, Schwarz, Tumelty, and Gallop (1998) described a solid-phase synthesis approach for these compounds, demonstrating the versatility of benzodiazepin-2-one frameworks in medicinal chemistry. This method involves resin-bound 4-fluoro-3-nitrobenzoic acid reacting with different β-amino acids, showcasing the compound's potential as a building block for creating diverse chemical entities with varying biological activities (Schwarz, Tumelty, & Gallop, 1998).

Molecular Docking and Receptor Interaction

Another area of research interest is the compound's interaction with central benzodiazepine receptors (CBRs). Anzini et al. (2008) synthesized central benzodiazepine receptor ligands and tested their ability to displace [(3)H]flumazenil from bovine and human cortical brain membranes. This study highlights the importance of structural modifications on benzodiazepin-2-one derivatives in modulating receptor affinity and activity, potentially leading to the development of novel therapeutic agents with improved safety and efficacy profiles (Anzini et al., 2008).

Antitumor Activity

The structure of benzodiazepin-2-one derivatives has also been explored for potential antitumor activity. Hutchinson et al. (2001) synthesized fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles and assessed their cytotoxicity in various human cancer cell lines. The study found that certain fluorinated derivatives exhibited potent cytotoxicity, indicating the potential of benzodiazepin-2-one derivatives as antitumor agents (Hutchinson et al., 2001).

Properties

IUPAC Name

7-fluoro-5-(4-fluorophenyl)-4-(4-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N3O4/c23-15-5-1-13(2-6-15)21-18-11-16(24)7-10-19(18)25-20(28)12-26(21)22(29)14-3-8-17(9-4-14)27(30)31/h1-11,21H,12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKKPYSJZJCAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)F)C(N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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